2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride
Overview
Description
2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The pyrrolidine ring is a common structure in many biologically active compounds . It’s often used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
Compounds with a pyrrolidine ring can have diverse modes of action depending on their structure and the presence of other functional groups .
Biochemical Pathways
Pyrrolidine derivatives can influence various biochemical pathways depending on their structure and target .
Pharmacokinetics
The pharmacokinetic profile of a compound can be influenced by many factors including its chemical structure and the presence of functional groups .
Result of Action
The effects can vary widely depending on the specific targets and mode of action of the compound .
Action Environment
Factors such as ph, temperature, and the presence of other substances can influence the action of many compounds .
Biochemical Analysis
Biochemical Properties
2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring allows it to form stable complexes with enzymes, potentially inhibiting or activating their functions . For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and influencing the overall metabolic flux . The nature of these interactions can vary, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound may affect the expression of genes involved in metabolic processes, leading to changes in the levels of specific metabolites . Additionally, it can impact cell signaling pathways by interacting with receptors or other signaling molecules, thereby altering cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their concentrations . These interactions are essential for understanding the compound’s impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects . The distribution of the compound within tissues can also influence its overall activity and effectiveness in biochemical studies.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression . Understanding its subcellular localization is crucial for elucidating its mechanisms of action.
Properties
IUPAC Name |
2-pyrrolidin-3-ylpropan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2,9)6-3-4-8-5-6;/h6,8-9H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMRAZFIFLFGKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCNC1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357923-37-5 | |
Record name | 2-(pyrrolidin-3-yl)propan-2-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.